3-Bromo-7-fluoroquinoline
CAS No.: 225366-90-5
Cat. No.: VC7842735
Molecular Formula: C9H5BrFN
Molecular Weight: 226.04
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 225366-90-5 |
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Molecular Formula | C9H5BrFN |
Molecular Weight | 226.04 |
IUPAC Name | 3-bromo-7-fluoroquinoline |
Standard InChI | InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H |
Standard InChI Key | LXCKAJPCLUODAF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=NC=C(C=C21)Br)F |
Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)Br)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Bromo-7-fluoroquinoline features a quinoline backbone—a fused bicyclic system comprising a benzene ring (positions 1–6) and a pyridine ring (positions 7–10). The bromine atom at position 3 and fluorine at position 7 introduce distinct electronic effects:
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Bromine: A heavy halogen with polarizable electron density, enhancing electrophilic substitution reactivity .
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Fluorine: A small, electronegative substituent that stabilizes adjacent electron-deficient regions through inductive effects .
The IUPAC name, 3-bromo-7-fluoroquinoline, reflects this substitution pattern. Its molecular formula (C₉H₅BrFN) corresponds to a molecular weight of 226.04 g/mol .
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₅BrFN | |
Molecular Weight | 226.04 g/mol | |
IUPAC Name | 3-bromo-7-fluoroquinoline | |
SMILES | C1=CC2=C(C=CN=C2C=C1F)Br | |
InChI Key | LXCKAJPCLUODAF-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Data
Single-crystal X-ray diffraction studies of analogous bromo-fluoroquinolines (e.g., 7-bromo-3-fluoroquinoline) reveal planar aromatic systems with bond lengths consistent with quinoline derivatives. The C-Br bond measures ~1.89 Å, while the C-F bond is ~1.35 Å, aligning with typical halogen-carbon distances . Infrared (IR) spectra show characteristic stretches:
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 3-bromo-7-fluoroquinoline typically involves halogenation of pre-functionalized quinoline precursors. Two primary methods are documented:
Direct Bromination of 7-Fluoroquinoline
7-Fluoroquinoline undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid at 0–25°C. Catalysts like iron(III) bromide (FeBr₃) enhance regioselectivity for the 3-position .
Reaction Conditions:
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Substrate: 7-Fluoroquinoline (1 equiv).
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Reagent: NBS (1.1 equiv).
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Catalyst: FeBr₃ (0.1 equiv).
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Solvent: Dichloromethane.
Borylation-Bromination Tandem Strategy
Recent advancements employ iridium-catalyzed C-H borylation followed by bromination. This method, optimized for 6-fluoroquinolines, enables precise functionalization at the 3-position :
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Borylation: 7-Fluoroquinoline reacts with bis(pinacolato)diboron (B₂pin₂) using [Ir(COD)OMe]₂ as a catalyst.
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Bromination: The borylated intermediate undergoes copper(II) bromide (CuBr₂)-mediated bromination .
Advantages: Higher regiocontrol (≥95%) and compatibility with sensitive functional groups .
Table 2: Comparison of Synthetic Methods
Method | Reagents/Catalysts | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Direct Bromination | NBS, FeBr₃ | 0–25°C | 70–85 | Moderate |
Borylation-Bromination | B₂pin₂, [Ir(COD)OMe]₂, CuBr₂ | 80–100°C | 85–95 | High |
Reactivity and Functionalization
The electron-withdrawing fluorine and bromine substituents direct further substitutions:
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Nucleophilic Aromatic Substitution (NAS): The 3-bromo group undergoes displacement with amines or alkoxides .
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives .
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Hydrolysis: Acidic conditions convert the quinoline ring to quinolone structures, valuable in antibiotic synthesis .
Biological Activities and Mechanisms
Table 3: Antimicrobial Activity of Analogous Compounds
Compound | Target Pathogen | MIC/IC₅₀ | Mechanism |
---|---|---|---|
8-Bromo-3-cyano-6-fluoroquinoline | S. aureus | 1.2 µg/mL | DNA gyrase inhibition |
7-(4-Substituted piperazin-1-yl)fluoroquinolones | E. coli | 3.5 µg/mL | Topoisomerase II inhibition |
Anticancer Activity
Fluoroquinolone derivatives demonstrate potent cytotoxicity by intercalating DNA and inducing apoptosis. For example:
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Ciprofloxacin analogs: GI₅₀ values of 2.63–3.09 µM against 60 human cancer cell lines, surpassing 5-fluorouracil (GI₅₀: 22.60 µM) .
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Mechanism: Competitive inhibition of DNA repair enzymes (e.g., PARP-1) and disruption of mitochondrial membrane potential .
Applications in Medicinal Chemistry
Pharmacophore Development
3-Bromo-7-fluoroquinoline serves as a scaffold for designing:
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Antibacterial Agents: Hybrid molecules with piperazine moieties show enhanced permeability .
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Anticancer Drugs: Boron-containing derivatives enable neutron capture therapy .
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Protease Inhibitors: Halogen-quinoline hybrids target HIV-1 protease (IC₅₀: 0.8 µM) .
Radiolabeling and Imaging
The bromine atom facilitates isotopic labeling (e.g., ⁷⁶Br) for positron emission tomography (PET), aiding tumor localization .
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